molecular formula C19H22N2O3S B4463779 1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide

1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide

Cat. No. B4463779
M. Wt: 358.5 g/mol
InChI Key: BTRUXGYFKTVKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide, also known as EMA401, is a selective antagonist of the angiotensin II type 2 receptor (AT2R). It has been extensively studied for its potential use in treating chronic pain, particularly neuropathic pain. EMA401 was developed by Spinifex Pharmaceuticals and is currently in clinical trials.

Mechanism of Action

1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide selectively targets the AT2R, which is expressed in high levels in sensory neurons. By blocking the AT2R, 1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide inhibits the activity of the angiotensin II pathway, which has been implicated in the development and maintenance of chronic pain.
Biochemical and Physiological Effects:
1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide has been shown to reduce pain in animal models of neuropathic pain by inhibiting the activity of the angiotensin II pathway. It has also been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide has several advantages for use in lab experiments. It is highly selective for the AT2R, which reduces the risk of off-target effects. It has also been extensively studied in animal models of neuropathic pain, which provides a strong scientific basis for its use in lab experiments.
One limitation of 1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide is its relatively low potency, which may limit its effectiveness in treating chronic pain. Additionally, its mechanism of action is not fully understood, which may limit its potential for use in treating other conditions.

Future Directions

There are several future directions for research on 1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide. One area of interest is the development of more potent AT2R antagonists, which may be more effective in treating chronic pain. Additionally, further research is needed to fully understand the mechanism of action of 1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide, which may provide insights into its potential use in treating other conditions. Finally, clinical trials are needed to determine the long-term safety and efficacy of 1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide in treating chronic pain.

Scientific Research Applications

1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide has been studied extensively for its potential use in treating chronic pain, particularly neuropathic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain, and clinical trials have demonstrated its efficacy in reducing pain in patients with postherpetic neuralgia and chemotherapy-induced peripheral neuropathy.

properties

IUPAC Name

1-acetyl-N-(2-ethyl-6-methylphenyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-4-15-7-5-6-13(2)19(15)20-25(23,24)17-8-9-18-16(12-17)10-11-21(18)14(3)22/h5-9,12,20H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRUXGYFKTVKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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